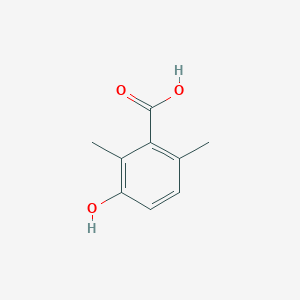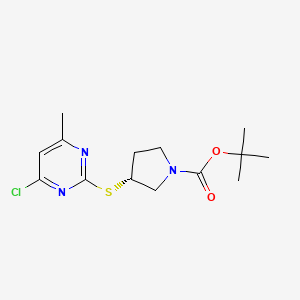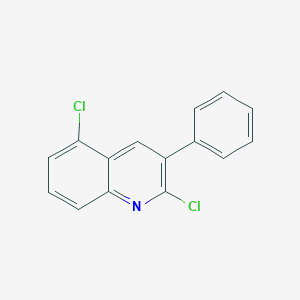
Quinoline, 2,5-dichloro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 5, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-phenylquinoline often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the chlorination and cyclization reactions required to form the quinoline ring system.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Applications De Recherche Scientifique
2,5-Dichloro-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,5-Dichloro-3-phenylquinoline, are investigated for their potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-phenylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Lacks the phenyl group and has different biological activities.
3-Phenylquinoline: Does not have chlorine atoms, leading to different reactivity and applications.
5-Chloro-2-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 2,5-Dichloro-3-phenylquinoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59412-13-4 |
|---|---|
Formule moléculaire |
C15H9Cl2N |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
2,5-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
MOTALRWMDPNNSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


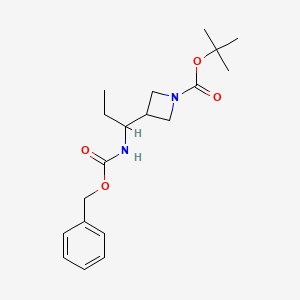
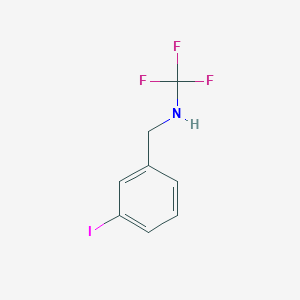


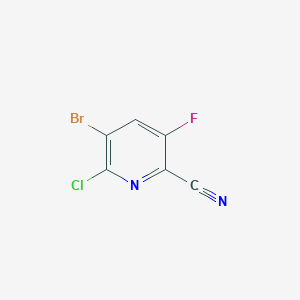
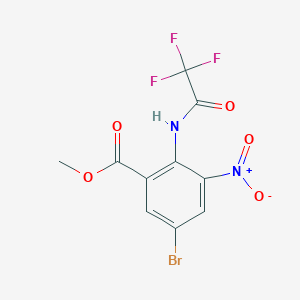
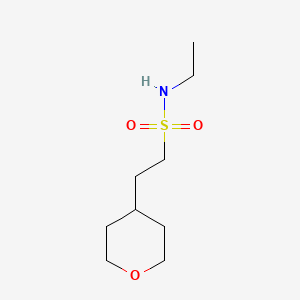
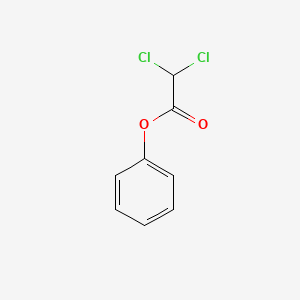
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
